Mutant-Selective Binding Affinity: Nrf2-IN-3 vs. Wild-Type KEAP1 Discrimination
Nrf2-IN-3 demonstrates selective binding to the KEAP1 G333C mutant protein with a dissociation constant (Kd) of 2.7 ± 0.6 μM, whereas it exhibits no significant interaction with wild-type KEAP1 protein under identical assay conditions [1]. This binding selectivity represents a mechanistically defined differentiation from pan-NRF2 inhibitors such as ML385, which does not distinguish between mutant and wild-type KEAP1 cellular contexts .
| Evidence Dimension | Binding affinity (Kd) to KEAP1 protein |
|---|---|
| Target Compound Data | 2.7 ± 0.6 μM (G333C mutant KEAP1) |
| Comparator Or Baseline | No significant binding detected (wild-type KEAP1) |
| Quantified Difference | Binding observed exclusively for mutant KEAP1; WT binding below detection threshold |
| Conditions | In vitro protein binding assay; G333C mutant mKEAP1 vs. WT KEAP1 |
Why This Matters
Procurement of Nrf2-IN-3 is justified for studies requiring mutant KEAP1-specific NRF2 modulation, avoiding the confounding effects of compounds that lack this contextual selectivity.
- [1] Aboulkassim T, et al. A NRF2 inhibitor selectively sensitizes KEAP1 mutant tumor cells to cisplatin and gefitinib by restoring NRF2-inhibitory function of KEAP1 mutants. Cell Reports. 2023;42(9):113104. View Source
